molecular formula C11H17N3O2S B7138036 N-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide

N-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide

Cat. No.: B7138036
M. Wt: 255.34 g/mol
InChI Key: UYDRODPTMBMAOX-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a thiazole ring substituted with methyl groups and a morpholine ring attached to a carboxamide group.

Properties

IUPAC Name

N-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7-11(17-8(2)12-7)13-10(15)9-6-14(3)4-5-16-9/h9H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRODPTMBMAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)NC(=O)C2CN(CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of 2,4-dimethylthiazole-5-carboxylic acid with morpholine under specific reaction conditions, such as heating in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to convert the thiazole ring into thiazolidine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or morpholine rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidine derivatives.

  • Substitution: Substituted thiazoles or morpholines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2,4-Dimethylthiazole-5-carboxylic acid: A precursor in the synthesis of the target compound.

  • Morpholine-2-carboxamide: A related compound with a similar morpholine ring structure.

  • Thiazole derivatives: Other thiazole-based compounds with varying substituents and biological activities.

Uniqueness: N-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylmorpholine-2-carboxamide stands out due to its specific combination of thiazole and morpholine rings, which contribute to its unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for the development of new drugs, materials, and chemical processes.

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